REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5]([N+:9]([O-])=O)=[CH:4][N:3]=1>O.C(O)(=O)C.[Fe]>[NH2:9][C:5]1[CH:6]=[C:7]([Cl:8])[C:2]([Cl:1])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
68.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
with stirring until the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed (TLC analysis)
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed repeatedly with EtOAc
|
Type
|
EXTRACTION
|
Details
|
The aqueous filtrate was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed (silica gel; MeOH: CHCl3, 0.5:99.5 to 1:99)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44.5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |